Batch-Traceable Pre-Formed α-Ketoamide Scaffold
The target compound is commercially supplied as a pre-formed α-ketoamide building block with a declared minimum purity of 95% and batch-specific analytical data (NMR, HPLC, GC) available from reagent suppliers, whereas closest analogs such as 3-[(2-ethoxy-2-oxoethyl)amino]propanoate (CAS 3783-61-7) and Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate (CAS 1431847-69-6) are predominantly offered as non-α-ketoamide secondary amines, requiring additional synthetic steps to install the critical α-keto functionality . This eliminates a multi-step synthetic bottleneck and reduces batch-to-batch variability in downstream applications .
| Evidence Dimension | Commercial availability as a pre-formed α-ketoamide scaffold vs. non-keto secondary amine analogs |
|---|---|
| Target Compound Data | Available as a pre-formed α-ketoamide; minimum 95% purity; batch-specific QC data upon request |
| Comparator Or Baseline | Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate (CAS 3783-61-7): secondary amine, lacks α-keto group | Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate (CAS 1431847-69-6): secondary amine, lacks α-keto group |
| Quantified Difference | N/A – Qualitative differentiation: pre-installed α-ketoamide pharmacophore versus secondary amine requiring oxidation/anomeric functionalization |
| Conditions | Supplier catalog comparison (Bidepharm, ChemSrc, CymitQuimica) for commercially available close analogs |
Why This Matters
For medicinal chemistry teams synthesizing covalent inhibitors, procuring a pre-formed α-ketoamide scaffold eliminates a low-yielding oxidation step and ensures consistent pharmacophore integrity from the outset.
